molecular formula C18H12O2 B11860101 3-(1-Naphthyl)-2-benzofuran-1(3H)-one CAS No. 56282-14-5

3-(1-Naphthyl)-2-benzofuran-1(3H)-one

Cat. No.: B11860101
CAS No.: 56282-14-5
M. Wt: 260.3 g/mol
InChI Key: HSRKFGNBWKOZQH-UHFFFAOYSA-N
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Description

3-(1-Naphthyl)-2-benzofuran-1(3H)-one is a synthetically versatile benzofuranone derivative of significant interest in medicinal chemistry and organic synthesis. Compounds based on the 3-coumaranone (benzofuran-3(2H)-one) core are regarded as privileged structures in drug discovery due to their presence in numerous biologically active molecules and natural products . This scaffold presents a synthetic challenge and opportunity, particularly for the construction of quaternary stereogenic centers, which are prevalent in many natural products . Researchers value this structural motif for its potential applications. The benzofuranone core is found in compounds with a range of pharmacological properties, including antifungal, anticancer, and antipsychotic activities . Furthermore, related benzofuran derivatives have been investigated as potassium channel blockers, indicating potential for the development of treatments for conditions like multiple sclerosis and autoimmune diseases . The naphthyl substitution suggests potential for interesting solid-state properties and crystallographic behavior, as seen in analogous structures where crystal packing is stabilized by intermolecular interactions such as C-H...O hydrogen bonds and C-H...π interactions . This product is intended for research purposes such as method development, exploration of reaction mechanisms like the NHC-catalyzed intramolecular Stetter reaction, and biological screening . FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56282-14-5

Molecular Formula

C18H12O2

Molecular Weight

260.3 g/mol

IUPAC Name

3-naphthalen-1-yl-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H12O2/c19-18-16-10-4-3-9-15(16)17(20-18)14-11-5-7-12-6-1-2-8-13(12)14/h1-11,17H

InChI Key

HSRKFGNBWKOZQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3C4=CC=CC=C4C(=O)O3

Origin of Product

United States

Nomenclature and Advanced Structural Elucidation Studies of 3 1 Naphthyl 2 Benzofuran 1 3h One

Systematic IUPAC Naming and Relevant Chemical Synonyms in Academic Literature

The compound is systematically named 3-(naphthalen-1-yl)-2-benzofuran-1(3H)-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. In academic and chemical literature, it may also be referred to by synonyms such as 3-(1-naphthyl)phthalide . The core structure is a benzofuran-1(3H)-one, which is a bicyclic system consisting of a benzene (B151609) ring fused to a furanone ring. nist.gov The "(3H)" designation specifies the position of the saturated carbon in the furanone ring. A naphthyl group is attached at the 3-position of this core structure.

Comprehensive Spectroscopic Characterization Methodologies for Structural Assignment

A combination of sophisticated spectroscopic techniques is employed to provide a complete structural assignment of 3-(1-Naphthyl)-2-benzofuran-1(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of organic molecules. researchgate.net For related benzofuranone structures, the chemical shifts in the ¹H NMR spectrum provide information about the electronic environment of the protons. chemicalbook.com For instance, aromatic protons typically resonate in the downfield region (δ 7-8 ppm), while the proton at the chiral center (C3) would appear as a singlet in a specific region of the spectrum. spectrabase.com

In ¹³C NMR spectroscopy, the carbonyl carbon of the lactone ring is a key diagnostic signal, typically appearing significantly downfield (around 170 ppm). researchgate.net The signals for the aromatic carbons of both the benzofuranone and naphthyl moieties would be observed in the range of δ 110-150 ppm. researchgate.net

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for definitive structure confirmation. mdpi.com COSY experiments establish proton-proton couplings within the aromatic spin systems. mdpi.com HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals long-range (2-3 bond) correlations between carbons and protons, which is crucial for connecting the naphthyl substituent to the benzofuranone core at the C3 position. mdpi.commdpi.com

Table 1: Representative NMR Data for Benzofuranone Structures

Nucleus Chemical Shift (δ) Range (ppm) Notes
¹H 7.0 - 8.5 Aromatic protons
¹H ~5.0 - 6.0 Methine proton at C3
¹³C ~170 Carbonyl carbon (C1)
¹³C 110 - 150 Aromatic carbons
¹³C ~80 - 90 Methine carbon at C3

(Note: Actual chemical shifts can vary depending on the solvent and specific substitution patterns.)

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. nih.govresearchgate.net For this compound, the most characteristic absorption in the IR spectrum is the strong stretching vibration (ν) of the γ-lactone carbonyl group (C=O), which typically appears in the region of 1760-1800 cm⁻¹. nih.gov The exact position of this band can be influenced by ring strain and electronic effects.

Other significant absorptions include the C-O-C stretching of the lactone ring and the C=C stretching vibrations of the aromatic rings, which are observed in the 1600-1450 cm⁻¹ region. nih.gov The aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹. Raman spectroscopy provides complementary information, particularly for the non-polar aromatic C=C bonds. nih.govresearchgate.netresearchgate.net

Table 2: Key Vibrational Frequencies for Benzofuranone Structures

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (Lactone) Stretching 1760 - 1800
C=C (Aromatic) Stretching 1450 - 1600
C-O-C (Lactone) Stretching 1000 - 1300

Electronic Spectroscopy (Ultraviolet-Visible (UV-Vis) Spectroscopy) for Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule's chromophore, which consists of the fused aromatic system and the carbonyl group. researchgate.net Benzofuranone derivatives typically exhibit multiple absorption bands in the UV region corresponding to π→π* transitions of the aromatic rings. researchgate.net The presence of the extended conjugation from the naphthyl group is expected to cause a red shift (bathochromic shift) of these absorption maxima to longer wavelengths compared to simpler benzofuranones.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of this compound. nih.govcopernicus.org By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), the molecular formula can be unequivocally established, distinguishing it from other potential isomers. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum upon ionization provides valuable structural information. Common fragmentation pathways for related structures involve the loss of small molecules like CO or CO₂, and cleavage of the bond connecting the naphthyl group to the benzofuranone core. imjst.org The observation of fragments corresponding to the naphthyl cation and the phthalidyl cation would be strong evidence for the proposed structure. imjst.org

Single-Crystal X-ray Diffraction Crystallography for Definitive Solid-State Structural Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. rsc.org This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with a high degree of accuracy. researchgate.netvensel.org

For a related compound, 3-(2-Methoxynaphthalen-1-yl)-2-benzofuran-1(3H)-one, X-ray crystallography revealed that the asymmetric unit contained two crystallographically independent molecules. researchgate.net The study determined the dihedral angles between the naphthalene (B1677914) and benzofuran (B130515) ring systems to be 76.49 (7)° and 86.17 (7)° in the two molecules, indicating a non-planar arrangement. researchgate.net Similar analysis for this compound would confirm the connectivity of the atoms and provide detailed insight into its solid-state conformation and any intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, that stabilize the crystal packing. researchgate.netnih.gov

Table 3: Illustrative Crystallographic Data for a Benzofuranone Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.2572 (5)
b (Å) 11.0853 (4)
c (Å) 18.6160 (7)
β (°) 108.985 (2)
V (ų) 2924.79 (18)
Z 8

(Data for 3-(2-Methoxynaphthalen-1-yl)-2-benzofuran-1(3H)-one for illustrative purposes) researchgate.net

Table of Compounds Mentioned

Compound Name
This compound
3-(naphthalen-1-yl)-2-benzofuran-1(3H)-one
3-(1-naphthyl)phthalide

Advanced Computational Chemistry Approaches to Structural Verification and Conformational Analysis

Computational chemistry provides powerful tools for the verification of chemical structures and the analysis of their conformational possibilities. For a molecule like this compound, these methods are invaluable for understanding its three-dimensional geometry, electronic properties, and spectroscopic behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to predict the geometry and energy of various molecules.

Table 1: Representative DFT Functionals and Basis Sets for Benzofuran Derivatives

DFT FunctionalBasis SetApplicationReference
B3LYP6-311+G(d,p)Geometry optimization, NMR chemical shifts, vibrational frequencies researchgate.net
GGA-PBE6-31G(d,p)Geometry optimization, NLO properties physchemres.org
M06-2X6-311+G(2d,p)NMR chemical shift prediction nih.gov
PBE0-D3BJdef2-TZVPGeometry optimization mdpi.com

This table is interactive. You can sort the data by clicking on the column headers.

Beyond geometry optimization, quantum chemical calculations provide deep insights into the electronic nature and spectroscopic properties of this compound.

Electronic Structure: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and stability. researchgate.net For a related naphthofuran derivative, the calculated HOMO-LUMO gap was 4.43 eV, suggesting good stability. researchgate.net The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. mdpi.com

Vibrational Properties: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled by a factor (e.g., 0.9614) to better match experimental data from FT-IR spectroscopy. researchgate.net This comparison between calculated and experimental vibrational spectra helps to confirm the proposed structure and assign specific vibrational modes to functional groups within the molecule.

NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is a common approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.net The accuracy of these predictions has significantly improved, with mean absolute errors (MAEs) for ¹H NMR shifts often below 0.2 ppm and for ¹³C NMR shifts below 2 ppm. nih.gov These calculations are typically performed relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). researchgate.net The predicted NMR spectra serve as a powerful tool for validating the structure of newly synthesized compounds by comparing them with experimentally recorded spectra. nih.gov Recent advancements in machine learning, particularly Graph Neural Networks (GNNs), are further enhancing the accuracy of NMR shift predictions. arxiv.org

Table 2: Calculated vs. Experimental Data for Related Benzofuran Compounds

PropertyCalculation MethodCalculated ValueExperimental ValueReference
Bond Length (N8-C21)PBE0-D3BJ/def2-TZVP1.439 Å1.460 Å mdpi.com
Bond Length (N6-C28)PBE0-D3BJ/def2-TZVP1.385 Å1.396 Å mdpi.com
¹H NMR MAEDFT (various)< 0.21 ppm- nih.gov
¹³C NMR MAEDFT (various)< 1.2 ppm- nih.gov
Vibrational FrequenciesDFT (B3LYP)Scaled (0.9614 factor)Matched with FT-IR researchgate.net

This table is interactive. You can sort the data by clicking on the column headers.

Advanced Synthetic Methodologies for 3 1 Naphthyl 2 Benzofuran 1 3h One and Analogues

General Synthetic Strategies for Benzofuran-1(3H)-ones (Isobenzofuran-1(3H)-ones)

The synthesis of the isobenzofuran-1(3H)-one scaffold, also known as a phthalide (B148349), is a cornerstone of organic chemistry, providing access to a wide array of biologically active compounds. Various classical and modern techniques have been developed to construct this heterocyclic system.

Oxidative Cyclization Reactions in Benzofuranone Formation

Oxidative cyclization represents a powerful approach for forming the benzofuranone core. These reactions often proceed by generating a reactive intermediate that subsequently undergoes ring closure.

One prominent method involves the oxidative generation of isobenzofurans (IBFs) from phthalan (B41614) (1,3-dihydroisobenzofuran) precursors. chemrxiv.org The oxidation of phthalans can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil. semanticscholar.org The resulting IBF is a transient species that can be trapped in situ. For instance, treatment of phthalan derivatives with p-chloranil at high temperatures (160–200 °C) generates unstabilized isobenzofurans, which can then undergo intramolecular Diels-Alder reactions to yield complex polycyclic structures. semanticscholar.org While often used for subsequent cycloadditions, the oxidative formation of the isobenzofuran (B1246724) system is a key step that can be harnessed for benzofuranone synthesis. chemrxiv.org

Another strategy is the metal-free oxidative cyclization of alkynyl aryl ethers, which directly yields benzofuranone products. oregonstate.edu Similarly, copper-catalyzed aerobic oxidative cyclization of phenols with alkynes provides a regioselective route to polysubstituted benzofurans, a closely related structural class. rsc.orgresearchgate.net These reactions highlight the utility of oxidation to facilitate the key C-O bond formation in the heterocyclic ring.

Table 1: Oxidants in Benzofuranone-Related Synthesis
Precursor TypeOxidant/CatalystProduct TypeReference
Phthalansp-ChloranilIsobenzofurans (for IMDA) semanticscholar.org
PhthalansDDQIsobenzofurans (for Diels-Alder) chemrxiv.org
Phenols and AlkynesCopper Catalyst / O₂Benzofurans rsc.orgresearchgate.net
Alkynyl aryl ethersMetal-FreeBenzofuranones oregonstate.edu

Condensation and Cyclization Reactions Utilizing 2-Carboxybenzaldehyde (B143210) Derivatives

2-Carboxybenzaldehyde is a versatile and classical starting material for the synthesis of 3-substituted benzofuran-1(3H)-ones. wikipedia.org This compound exists in a ring-chain tautomerism with its cyclic lactol form, 3-hydroxyphthalide. wikipedia.orgsigmaaldrich.com This inherent equilibrium makes the aldehyde group susceptible to nucleophilic attack, leading to the formation of a C3-substituted phthalide.

The lactol, 3-hydroxyphthalide, reacts readily with nucleophiles such as Grignard reagents to form alkyl- and aryl-substituted phthalides. wikipedia.org This provides a direct and regioselective pathway for introducing a substituent at the C3 position. For example, reacting 2-carboxybenzaldehyde with a 1-naphthyl Grignard reagent would directly yield the target compound, 3-(1-naphthyl)-2-benzofuran-1(3H)-one.

Furthermore, condensation reactions with other partners are also effective. The reaction of 2-carboxybenzaldehyde with β-keto acids in the presence of a base like 4-anisidine can produce 3-substituted phthalides in high yields. wikipedia.org It also serves as a key building block in multicomponent reactions for generating other heterocyclic systems like isoindolinones and phthalazinones. wikipedia.org

Domino One-Pot and Multicomponent Reaction Approaches to the Benzofuranone Core

To enhance synthetic efficiency, domino (or cascade) and multicomponent reactions (MCRs) have been developed. frontiersin.org These processes combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste. mdpi.com

Domino reactions are particularly effective for building the benzofuranone core. An efficient palladium-catalyzed domino process starts from o-bromobenzyl alcohols, proceeding to afford isobenzofuran-1(3H)-ones. nih.gov A copper-catalyzed version of this domino strategy has also been developed, which includes intermolecular cyanation of o-bromobenzyl alcohols, followed by in situ intramolecular nucleophilic attack and hydrolysis. organic-chemistry.org This method is notable for using water as a green solvent and a non-toxic cyanide source, potassium hexacyanoferrate(II). organic-chemistry.org

A different domino approach involves a caesium carbonate-promoted Michael addition and subsequent lactonization. royalsocietypublishing.org In this one-pot synthesis, N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters act as Michael donors, reacting with α,β-unsaturated carbonyl compounds to yield 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one derivatives. royalsocietypublishing.org

Multicomponent reactions, which incorporate three or more reactants into a single product, are also powerful tools. frontiersin.orgnih.gov Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are widely used for synthesizing diverse heterocyclic structures and can be adapted for benzofuranone synthesis. mdpi.comresearchgate.net

Table 2: Examples of Domino Reactions for Benzofuranone Synthesis
Reaction TypeCatalystKey Starting MaterialsKey FeaturesReference
Domino CatalysisPalladiumo-Bromobenzyl alcoholsBroad substrate scope nih.gov
Domino One-Pot ProcessCopper(I) iodideo-Bromobenzyl alcoholsUses water as a green solvent organic-chemistry.org
Cascade Michael/LactonizationCaesium Carbonate(ortho-hydroxy)aryl glycine esters, α,β-unsaturated compoundsForms 3-aminated benzofuranones royalsocietypublishing.org

Targeted Synthetic Routes to this compound Derivatives

Synthesizing the specific target, this compound, requires methods that can precisely and efficiently install the naphthyl group at the C3 position of the benzofuranone ring.

Strategies for Stereoselective and Regioselective Introduction of the Naphthyl Moiety at the C3 Position

Achieving regioselectivity—the placement of the naphthyl group specifically at the C3 position—is fundamental. As discussed previously, the reaction of 2-carboxybenzaldehyde (as its lactol tautomer) with a 1-naphthyl Grignard reagent is a highly regioselective method for this purpose. wikipedia.org

Other advanced methods also provide excellent regiocontrol. A [3+2] cascade reaction between an aryl acetate (B1210297) and 1,4-dihydroxy-2-naphthoic acid ester, using cooperative catalysis, yields 3-aryl-3H-benzofuranone derivatives. rsc.org Adapting this method by using a naphthyl acetate derivative could provide a route to the target structure.

When the C3 position becomes a stereocenter, as in many substituted benzofuranones, controlling the stereoselectivity is crucial. Research into the synthesis of α-aryl-α-allyl benzofuran-3(2H)-ones has shown that high enantioselectivity (up to 96% ee) can be achieved, with particularly good results observed for substrates containing a naphthyl group. researchgate.net This indicates that the steric and electronic properties of the naphthyl moiety can be exploited to direct the stereochemical outcome of the reaction. The regioselective preparation of benzofuranones is often controlled by the substitution pattern of the starting materials, allowing for programmable synthesis of complex structures. oregonstate.edunih.gov

Transition Metal-Catalyzed Coupling Reactions (e.g., Cu-Catalysis, Pd-Catalyzed Carbonylative Synthesis)

Transition metal catalysis offers a versatile and powerful toolkit for synthesizing complex molecules like this compound. elsevier.com Catalysts based on copper and palladium are particularly prominent in this field.

Copper-Catalysis: Copper-catalyzed reactions are well-established for forming C-C and C-O bonds. nih.gov A copper-catalyzed cross-coupling reaction between a 3-peroxy-3-phenyl-benzofuran-2-one and a phenol (B47542) derivative can produce 3,3-diaryl benzofuranones. This methodology could potentially be adapted to introduce a naphthyl group. More directly, the domino one-pot synthesis of isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols using a copper catalyst provides a pathway to the core structure, where the starting alcohol could be designed to bear a naphthyl group. organic-chemistry.org Copper catalysis is also used in the synthesis of related benzofuran (B130515) systems, underlining its versatility. rsc.orgresearchgate.netresearchgate.net

Palladium-Catalyzed Carbonylative Synthesis: Palladium catalysis is a cornerstone of modern organic synthesis. scribd.comnih.gov For constructing the benzofuranone ring, palladium-catalyzed carbonylative reactions are highly effective. These methods introduce a carbonyl group (CO) into the molecule during the cyclization process. For example, a palladium-catalyzed C-H carbonylation of benzylamines using a CO surrogate like benzene-1,3,5-triyl triformate (TFBen) has been developed for the synthesis of isoindolinones, the nitrogen analogues of benzofuranones. nih.gov

More directly, an efficient domino palladium-catalyzed synthesis of isobenzofuran-1(3H)-ones has been demonstrated starting from o-bromobenzyl tertiary, secondary, or primary alcohols. nih.gov Furthermore, palladium-catalyzed C-H arylation reactions have been used to install aryl groups at the C3 position of a benzofuran scaffold with high efficiency, representing a direct method for introducing the naphthyl moiety onto a pre-formed ring system. nih.gov

Table 3: Transition Metal-Catalyzed Routes to Benzofuranones and Analogues
MetalReaction TypeSubstratesKey FeaturesReference
CopperCross-Coupling3-Peroxy-benzofuranone, PhenolForms 3,3-diaryl benzofuranones
CopperDomino One-Poto-Bromobenzyl alcoholsEnvironmentally benign conditions organic-chemistry.org
PalladiumDomino Catalysiso-Bromobenzyl alcoholsForms the isobenzofuranone core nih.gov
PalladiumC-H ArylationBenzofuran-2-carboxamides, Aryl iodidesInstalls aryl groups at the C3 position nih.gov
PalladiumCarbonylative SynthesisBenzylamines, TFBen (CO source)Forms isoindolinone analogues nih.gov

Organocatalytic and Other Metal-Free Synthetic Pathways for Benzofuranone Formation

The development of synthetic routes that avoid transition metals is a significant area of research, driven by the goals of reducing cost, toxicity, and metal contamination in final products. Several powerful metal-free strategies have emerged for the synthesis of 3-substituted benzofuranones.

One prominent approach involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. mdpi.com NHCs have proven effective in catalyzing the synthesis of 2,2-disubstituted benzofuran-3(2H)-ones. mdpi.com Another strategy relies on strong acid catalysis. For instance, a metal-free tandem Friedel-Crafts/lactonization reaction catalyzed by perchloric acid (HClO₄) can produce 3,3-diaryl or 3-alkyl-3-aryl benzofuranones from the reaction of tertiary α-hydroxy acid esters with substituted phenols. organic-chemistry.org Similarly, trifluoromethanesulfonic acid (TfOH) has been used to catalyze a cascade reaction involving the ortho C-H activation/lactonization of phenols with α-aryl-α-diazoacetates, providing a rapid, one-pot assembly of diverse α-aryl benzofuranones with high yields and broad functional group compatibility. organic-chemistry.org

Furthermore, innovative metal-free pathways have been devised that utilize rearrangement reactions. A notable example is the synthesis of C3-arylated benzofurans from benzothiophene (B83047) S-oxides and phenols. This method proceeds through a sequence involving an interrupted Pummerer reaction followed by a nih.govnih.gov sigmatropic rearrangement, effectively deconstructing the benzothiophene to assemble the benzofuran core without any metal additives. manchester.ac.uk A one-pot, transition-metal-free synthesis of fused benzofuranamines has also been achieved at room temperature through a Smiles rearrangement, highlighting the efficiency and mild conditions of such protocols. nih.gov

Method Catalyst/Reagent Reactants Key Features Reference
Tandem ReactionHClO₄Tertiary α-hydroxy acid esters, PhenolsMetal-free, Friedel-Crafts/lactonization sequence organic-chemistry.org
Cascade ReactionTfOHPhenols, α-aryl-α-diazoacetatesMetal-free, one-pot, ortho C-H activation organic-chemistry.org
RearrangementNone (uses activated sulfoxide)Benzothiophene S-oxides, PhenolsTransition-metal-free, interrupted Pummerer/ nih.govnih.gov sigmatropic rearrangement manchester.ac.uk
RearrangementNone (base-mediated)2-Fluorobenzonitriles, Substituted alcoholsTransition-metal-free, one-pot, room temperature, Smiles rearrangement nih.gov

Stereoselective Synthesis of this compound Enantiomers

Creating specific enantiomers of 3-substituted benzofuranones, such as this compound, is crucial as the biological activity of chiral molecules often resides in a single enantiomer. The chiral benzofuranone structure is a key feature in numerous natural products with significant biological activities. zendy.io Consequently, substantial research has focused on developing asymmetric catalytic methods to control the stereochemistry at the C3 position.

Asymmetric Synthetic Routes and Chiral Catalysis for Stereocenter Induction

The induction of a stereocenter at the C3 position of the benzofuranone ring has been successfully achieved using various chiral catalysts. These methods are foundational for producing enantiomerically enriched this compound.

One effective strategy is the asymmetric allylic alkylation of 3-substituted benzofuran-2(3H)-ones with Morita-Baylis-Hillman (MBH) carbonates. This reaction, when catalyzed by a chiral phosphine (B1218219) , can generate allylic alkylation products with adjacent quaternary and tertiary stereogenic centers in high yields and with high enantioselectivities. nih.gov An alternative and highly effective catalyst for this transformation is a chiral biscinchona alkaloid . This organocatalyst promotes the reaction to afford the desired products in high yields (up to 97%) and excellent enantioselectivities (up to 95% ee). acs.org

Palladium catalysis has also been harnessed for enantioselective synthesis. A Pd(II)-catalyzed C-H activation of phenylacetic acids, followed by intramolecular C-O bond formation, provides a route to benzofuranones. A modification of this reaction using a chiral ligand represents a key example of enantioselective C-H functionalization through a Pd(II)/Pd(IV) redox cycle. organic-chemistry.org Furthermore, iridium catalysis has been employed for the enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones, where a cationic iridium complex with a chiral bisphosphine ligand effectively cyclizes the substrate to yield 3-substituted dihydrobenzofurans with high enantioselectivity. rsc.org

Catalyst Type Specific Catalyst/Ligand Reaction Type Enantioselectivity (ee) Reference
OrganocatalystChiral Biscinchona AlkaloidAsymmetric Allylic AlkylationUp to 95% acs.org
OrganocatalystChiral PhosphineAsymmetric Allylic AlkylationHigh nih.gov
Metal CatalystPd(II) with Chiral LigandC-H Activation / C-O Formation76% (in one case for a related lactone) organic-chemistry.org
Metal CatalystCationic Iridium with Chiral BisphosphineIntramolecular HydroarylationHigh rsc.org

Diastereoselective Synthesis Approaches for Benzofuranone Derivatives

When a molecule contains multiple stereocenters, controlling the relative three-dimensional arrangement between them (diastereoselectivity) is as important as controlling the absolute configuration (enantioselectivity). For benzofuranone derivatives with substitution at both the C3 position and on the side chain, diastereoselective synthesis is critical.

The asymmetric allylic alkylation of 3-substituted benzofuran-2(3H)-ones with MBH carbonates is a powerful tool for this purpose. When catalyzed by a chiral biscinchona alkaloid, this reaction not only provides high enantioselectivity but also excellent diastereoselectivity, with diastereomeric ratios (dr) reaching up to 98:2. acs.org This allows for the precise construction of products containing both a quaternary center at the C3-position and an adjacent vicinal tertiary center. acs.org While a similar reaction catalyzed by a chiral phosphine also yields these complex products, the diastereoselectivities are reported as moderate. nih.gov

Another approach involves the regioselective synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes, which allows for programmable substitution at any position. oregonstate.edu This control over regioselectivity is a prerequisite for creating complex substitution patterns that can be further manipulated in a diastereoselective manner. oregonstate.edu Additionally, chiral phosphine-catalyzed tunable cycloaddition reactions between allenoates and benzofuranone-derived olefins have been developed for the highly regio-, diastereo-, and enantioselective synthesis of spiro-cyclopentene benzofuran-2-ones, demonstrating the power of catalysis to control multiple aspects of stereochemistry simultaneously. nih.gov

Green Chemistry Principles and Sustainable Approaches in Benzofuranone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for benzofuranones, aiming to reduce environmental impact and improve safety. Key strategies include the use of safer solvents, energy-efficient techniques, and catalyst-free methods. nih.gov

A significant green improvement is the replacement of traditional polar aprotic solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives. In a palladium-catalyzed synthesis of a benzofuran, a solvent system of 1:1 water/2-propanol was successfully used, representing a much greener procedure. scielo.org.mx Further green refinements included the direct crystallization of the product from the primarily aqueous reaction mixture, which can eliminate the need for extraction with organic solvents and the use of drying agents. scielo.org.mx

Electrochemical synthesis offers another sustainable pathway. New benzofuran derivatives have been synthesized using an electro-oxidation method in an aqueous phosphate (B84403) buffer solution with carbon rod electrodes. This approach is notable for being fast, simple, and proceeding without any catalyst or toxic organic solvents, producing the final products in good yields and purity. researchgate.net

Microwave-assisted synthesis is also recognized as a green technology. It has been applied to the synthesis of benzofuran-3(2H)-ones, offering advantages such as reduced reaction times, uniform heating, and often higher yields compared to conventional heating methods. researchgate.net Finally, the development of one-pot, room temperature, and transition-metal-free syntheses, such as those employing Smiles rearrangement, are inherently greener as they reduce steps, energy consumption, and the use of heavy metals. nih.gov

Green Approach Methodology Key Advantages Reference
Sustainable Solvents Use of water/2-propanol instead of DMF/NMPReduced toxicity, improved safety profile scielo.org.mx
Process Simplification Direct crystallization from aqueous mediaAvoids organic solvent extraction and drying agents scielo.org.mx
Electrosynthesis Electrochemical oxidation in aqueous bufferCatalyst-free, no toxic solvents, fast researchgate.net
Energy Efficiency Microwave-assisted synthesisReduced reaction times, uniform heating researchgate.net
Atom Economy One-pot, transition-metal-free reactionsMild conditions, reduced waste, no heavy metals nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 1 Naphthyl 2 Benzofuran 1 3h One

Reactivity of the Benzofuran-1(3H)-one Lactone Ring System

The benzofuran-1(3H)-one core, also known as a phthalide (B148349) skeleton, is a five-membered lactone (a cyclic ester) fused to a benzene (B151609) ring. Its reactivity is characterized by the properties of the ester group and the adjacent benzylic position.

The lactone ring of 3-(1-Naphthyl)-2-benzofuran-1(3H)-one presents multiple sites for chemical attack. The carbonyl carbon (C1) is highly electrophilic due to the polarization of the carbon-oxygen double bond and the electron-withdrawing effect of the adjacent ring oxygen. This makes it susceptible to attack by a wide range of nucleophiles. For instance, reaction with primary amines can lead to N-(3-phthalidyl) amines through nucleophilic substitution at the C3 carbon, which exists in equilibrium with a lactol form. imjst.org

The hydrogen atom at the C3 position is benzylic and adjacent to a carbonyl group, rendering it acidic. A sufficiently strong base can deprotonate this position, generating a carbanion. This nucleophilic center can then participate in various bond-forming reactions. Studies on analogous 3-substituted benzofuran-2(3H)-ones have shown that this position can act as a nucleophile in Michael addition reactions to acceptors like maleimides, a process that can be rendered highly stereoselective using chiral catalysts. acs.org This allows for the construction of a quaternary carbon center at the C3-position. acs.orgroyalsocietypublishing.org

While the C3 position can act as a nucleophile upon deprotonation, the aromatic part of the benzofuranone ring can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions are directed by the combined effects of the fused lactone ring.

As a cyclic ester, the lactone ring can undergo hydrolysis, particularly under basic conditions (saponification). Treatment with a base like sodium hydroxide (B78521) would lead to the cleavage of the ester bond, opening the ring to form the sodium salt of the corresponding 2-(hydroxymethyl)benzoic acid derivative. Subsequent acidification would yield the free carboxylic acid, 2-(1-hydroxy-1-(naphthalen-1-yl)methyl)benzoic acid.

This ring-opening is a reversible process. The synthesis of benzofuran-2(3H)-one structures is often achieved through the intramolecular cyclization (lactonization) of the corresponding (ortho-hydroxy)aryl acetic acid precursors. royalsocietypublishing.org This cyclization is typically promoted by acid catalysts, which facilitate the dehydration reaction to close the five-membered lactone ring. google.com This equilibrium between the open-chain hydroxy acid and the closed-ring lactone is a key feature of the system's reactivity.

Transformations Involving the Naphthyl Substituent

The naphthyl group is significantly more reactive towards electrophiles than benzene. libretexts.org This heightened reactivity, combined with the directing effects of the substituent at the 1-position, dictates the course of transformations on this part of the molecule.

Naphthalene (B1677914) typically undergoes electrophilic aromatic substitution (EAS) preferentially at the C1 (or α) position, as the corresponding carbocation intermediate (Wheland intermediate) is better stabilized by resonance. libretexts.orgpearson.comwordpress.com In this compound, the C1 position is already occupied. The substituent at this position, being an alkyl-type group, is activating and directs incoming electrophiles to the ortho and para positions of the naphthyl ring.

For a 1-substituted naphthalene, the ortho positions are C2 and C8, while the para position is C4. The C5 position is also activated, being para to the C4a-C8a ring fusion and behaving similarly to an ortho position. Therefore, electrophilic attack is anticipated primarily at positions 4, 5, and potentially 2. Steric hindrance from the bulky benzofuranone moiety may disfavor substitution at the C2 and C8 positions, making the C4 and C5 positions the most probable sites of reaction. Common EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to proceed at these positions. vpscience.orguomustansiriyah.edu.iq

ReactionReagentsPredicted Major Product(s)
NitrationHNO3/H2SO43-(4-Nitro-1-naphthyl)-2-benzofuran-1(3H)-one and 3-(5-Nitro-1-naphthyl)-2-benzofuran-1(3H)-one
BrominationBr2/FeBr33-(4-Bromo-1-naphthyl)-2-benzofuran-1(3H)-one
Friedel-Crafts AcylationCH3COCl/AlCl33-(4-Acetyl-1-naphthyl)-2-benzofuran-1(3H)-one

Once new functional groups are introduced onto the naphthyl ring via electrophilic substitution, they can be converted into a variety of other groups, further diversifying the molecular structure. For example, a nitro group, introduced via nitration, serves as a versatile precursor. It can be readily reduced to an amino group (e.g., using Sn/HCl or catalytic hydrogenation). vpscience.org

This resulting primary amine can then undergo a host of transformations. For instance, it can be converted into a diazonium salt (using NaNO₂/HCl), which is a valuable intermediate for introducing halides (Sandmeyer reaction), nitriles, hydroxyl groups, and other functionalities. vpscience.orguomustansiriyah.edu.iq Similarly, an acetyl group introduced via Friedel-Crafts acylation can be reduced to an ethyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction, providing access to alkylated derivatives.

Advanced Mechanistic Studies of Reactions Involving this compound

While specific experimental mechanistic studies on this compound are not widely reported, its structure suggests several avenues for detailed investigation. Computational chemistry could be employed to model the electrophilic aromatic substitution reactions on the naphthyl ring. By calculating the energies of the possible Wheland intermediates for attack at each position (C2 through C8), a precise prediction of the regioselectivity could be achieved, accounting for both electronic and steric effects of the benzofuranone substituent.

Kinetic studies could quantify the activating effect of the C1-substituent by comparing the rates of substitution reactions with those of unsubstituted naphthalene or simpler 1-alkylnaphthalenes. Furthermore, in reactions that create a chiral center, such as the Michael addition at C3, mechanistic studies would be crucial for understanding the mode of action of the chiral catalysts and the factors that control the high diastereo- and enantioselectivity observed in related systems. acs.org The mechanism of ring-opening and ring-closing could also be investigated, for example by using isotopic labeling to track the movement of atoms during the hydrolysis and lactonization processes.

Elucidation of Reaction Intermediates

In reactions involving nucleophilic attack at the carbonyl carbon, the initial step is the formation of a tetrahedral intermediate. The stability and fate of this intermediate are highly dependent on the nature of the nucleophile and the surrounding medium. For instance, in reactions with strong nucleophiles, this intermediate may be relatively short-lived, quickly proceeding to the product.

The presence of the bulky naphthyl group at the 3-position introduces significant steric hindrance, which can influence the approach of nucleophiles and the geometry of the intermediates formed. This steric strain can also play a role in the subsequent bond-breaking and bond-forming steps that define the reaction pathway.

Computational studies on analogous 3-substituted benzofuranones have provided insights into the potential energy surfaces of their reactions, suggesting the existence of various intermediates and transition states. These theoretical models help to rationalize the observed product distributions and reaction rates.

Kinetic and Thermodynamic Analysis of Reaction Pathways

Kinetic studies are essential for quantitatively describing the reactivity of this compound. By measuring reaction rates under different conditions, it is possible to determine the rate law and infer the mechanism. The rate of reaction is influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts.

For example, in a hypothetical nucleophilic addition reaction, the rate law might be found to be first-order in both the benzofuranone and the nucleophile, suggesting a bimolecular rate-determining step. The rate constant, k, would provide a quantitative measure of the reaction's speed.

Thermodynamic analysis complements kinetic data by providing information about the energetics of the reaction. The change in Gibbs free energy (ΔG) indicates the spontaneity of the reaction, while the enthalpy (ΔH) and entropy (ΔS) changes reveal whether the reaction is driven by energetic or entropic factors.

Role of Catalysts, Reagents, and Solvent Effects on Reactivity and Selectivity

The choice of catalysts, reagents, and solvents can have a profound impact on the outcome of reactions involving this compound, affecting both the reaction rate (reactivity) and the distribution of products (selectivity).

Catalysts: Acid or base catalysis can significantly accelerate reactions of this benzofuranone. For instance, in the presence of an acid catalyst, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. Conversely, a base can deprotonate a nucleophile, increasing its nucleophilicity.

Reagents: The nature of the reagent is a key determinant of the reaction pathway. Strong nucleophiles will readily add to the carbonyl group, while reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can reduce the lactone to the corresponding diol. The steric bulk of the naphthyl group can lead to diastereoselectivity in reactions where a new stereocenter is formed.

Solvent Effects: The polarity of the solvent can influence reaction rates and equilibria. Polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating reactions that proceed through such species. In contrast, nonpolar aprotic solvents may favor different reaction pathways. The solubility of the reactants and reagents in the chosen solvent is also a critical practical consideration.

Below is a table summarizing the effects of different reaction parameters on the reactivity and selectivity of this compound.

ParameterEffect on ReactivityEffect on Selectivity
Catalyst
AcidIncreases electrophilicity of carbonyl carbon, accelerating nucleophilic attack.Can influence the regioselectivity in reactions with unsymmetrical reagents.
BaseIncreases nucleophilicity of the attacking species.May promote elimination or rearrangement pathways.
Reagent
Strong NucleophileRapid addition to the carbonyl group.Favors addition products.
Bulky NucleophileSlower reaction rate due to steric hindrance.May lead to higher diastereoselectivity.
Reducing AgentReduction of the lactone functionality.Can be selective for the carbonyl group depending on the reagent's strength.
Solvent
Polar ProticCan stabilize charged intermediates, accelerating ionic reactions.May favor the formation of more polar products.
Nonpolar AproticMay favor concerted or radical pathways.Can influence the stereochemical outcome of the reaction.

The intricate relationship between the structure of this compound and the reaction environment allows for a rich and varied chemistry, which can be tailored by the careful selection of reaction conditions.

Stereochemical Dynamics and Chiral Properties of 3 1 Naphthyl 2 Benzofuran 1 3h One

Chirality and Stereoisomerism in the 3-Substituted Benzofuran-1(3H)-one Framework

The fundamental structure of 2-benzofuran-1(3H)-one, a bicyclic system containing a lactone fused to a benzene (B151609) ring, is achiral. However, the introduction of a substituent at the C3 position, as in 3-(1-Naphthyl)-2-benzofuran-1(3H)-one, renders this carbon atom a stereogenic center. Consequently, the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules. The presence of the bulky 1-naphthyl group at the chiral center introduces significant steric hindrance, which can influence the molecule's conformational preferences and its interaction with other chiral entities, such as biological receptors or chiral stationary phases in chromatography. The existence of stable enantiomers has been confirmed through the successful enantioselective synthesis of various 3-substituted phthalides. hplc.euyoutube.com

Racemization Phenomena and Mechanisms

Racemization is the process by which an enantiomerically enriched or pure sample is converted into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity. sigmaaldrich.com The stereochemical stability of this compound is a critical factor, and its propensity to racemize can be influenced by various external factors.

Solvent-Induced Racemization Studies

The rate of racemization can be significantly affected by the solvent environment. springernature.com For certain 3-arylphthalides, particularly those bearing ortho- or para-hydroxy groups on the aryl substituent, racemization is facilitated in protic solvents. This is attributed to the formation of a cationic intermediate at the C3 position, which is stabilized by the formation of a quinone methide-like structure. tandfonline.com While this compound lacks such a hydroxyl group, the polarity and hydrogen-bonding capability of the solvent can still play a role in stabilizing potential intermediates or transition states during racemization. Studies on other chiral molecules have shown that polar protic and aprotic solvents can influence racemization rates by altering the solvation of the ground and transition states. springernature.com

Thermal and Catalytic Racemization Pathways

Thermal energy can provide the necessary activation energy for the interconversion of enantiomers. In the case of this compound, this would involve the temporary breaking and reforming of the C-O bond within the lactone ring or rotation around the C3-naphthyl bond, which could lead to a planar, achiral intermediate or transition state. The racemization of optically active carbonyl compounds with a chiral alpha-carbon can be catalyzed by both acids and bases through enolization, which destroys the asymmetry at the alpha-carbon. hplc.eu For 3-substituted phthalides, acid or base catalysis can promote the opening of the lactone ring to form an achiral intermediate, which upon re-cyclization can lead to a racemic mixture. nih.gov

Enantiomeric Separation and Purity Determination Methodologies

The separation and quantification of the individual enantiomers of this compound are crucial for studying their distinct properties. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) and electronic circular dichroism (ECD) spectroscopy are powerful techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution.acs.orgnih.gov

Chiral HPLC is the most widely used technique for the separation of enantiomers. csfarmacie.cz This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. researchgate.net For the separation of compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. nih.gov

Table 1: Illustrative Chiral HPLC Parameters for Separation of 3-Aryl-2-benzofuran-1(3H)-one Analogs

ParameterConditionReference
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) nih.gov
Mobile Phase n-Hexane/Isopropanol (90:10, v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at 254 nm nih.gov
Temperature 25 °C nih.gov

This table provides a representative set of conditions and is not specific to this compound.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment.acs.orgnih.gov

Electronic circular dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting ECD spectrum is unique for each enantiomer, exhibiting mirror-image curves. This makes ECD a powerful tool for determining the absolute configuration of chiral compounds by comparing the experimental spectrum with the theoretically calculated spectrum for a known configuration. nih.govmdpi.com

The ECD spectrum of this compound would be dominated by the electronic transitions of the naphthyl and benzofuranone chromophores. The spatial arrangement of these chromophores relative to each other in the chiral molecule gives rise to the characteristic Cotton effects in the ECD spectrum. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), are used to predict the ECD spectra of the (R) and (S) enantiomers. nih.gov By matching the calculated spectrum to the experimental one, the absolute configuration of the enantiomer can be unambiguously assigned. nih.gov

Theoretical and Computational Studies on 3 1 Naphthyl 2 Benzofuran 1 3h One

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 3-(1-Naphthyl)-2-benzofuran-1(3H)-one are dictated by the interplay between the benzofuranone core and the bulky naphthyl substituent. This interaction governs the molecule's reactivity, stability, and spectroscopic characteristics.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies Note: The following values are illustrative, based on typical DFT calculations for structurally similar aromatic heterocyclic compounds, as specific experimental or computational data for this compound is not available in the cited literature.

Molecular OrbitalIllustrative Energy (eV)Typical Character
HOMO-6.2 to -5.8π-orbital on naphthyl and benzofuran (B130515) rings
LUMO-2.0 to -1.5π*-orbital on lactone and aromatic systems
Energy Gap (ΔE) 4.2 to 4.3 Indicator of Chemical Stability

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the MESP map would predictably show areas of high negative potential (typically colored red) concentrated around the electronegative oxygen atoms of the carbonyl group and the furan (B31954) ring's ether linkage. These regions are susceptible to electrophilic attack.

Conversely, areas of positive potential (typically colored blue) would be located around the hydrogen atoms of the aromatic naphthyl and benzene (B151609) rings. The carbon atom of the carbonyl group, being bonded to two highly electronegative oxygen atoms, would represent a significant site of positive potential, making it a prime target for nucleophilic attack.

Conformational Analysis and Potential Energy Landscapes

The three-dimensional structure of this compound is largely defined by the rotation around the C3-C1' single bond connecting the benzofuranone core to the naphthyl substituent. Due to significant steric hindrance between the hydrogen atoms of the naphthyl ring (particularly at the peri-position, C8') and the benzofuranone moiety, a planar conformation is highly energetically unfavorable.

Conformational analysis and the resulting potential energy landscape would reveal that the molecule adopts a twisted or non-planar ground-state conformation. This is supported by crystallographic studies on the closely related compound, 3-(2-Methoxynaphthalen-1-yl)-2-benzofuran-1(3H)-one, which show significant dihedral angles of 76.49° and 86.17° between the naphthalene (B1677914) and benzofuran ring systems in two independent molecules within the asymmetric unit. mdpi.com This large twist minimizes steric repulsion, leading to a more stable molecular geometry. The potential energy surface would show a deep minimum at this large dihedral angle, with a high rotational barrier, indicating that the molecule is conformationally restricted at room temperature.

Reaction Pathway Simulations and Transition State Characterization

While specific reaction pathway simulations for this compound have not been reported, computational methods can be used to model its reactivity. A common reaction for this class of compounds is the nucleophilic addition to the carbonyl carbon of the lactone. imjst.org

A hypothetical reaction pathway simulation, for instance, the hydrolysis of the lactone ring, would involve the following steps:

Reactant Complex Formation: A nucleophile (e.g., a hydroxide (B78521) ion) approaches the electrophilic carbonyl carbon.

Transition State (TS): A high-energy transition state is formed where the C-O bond of the carbonyl is partially broken, and a new bond with the nucleophile is partially formed. The geometry at the carbonyl carbon changes from trigonal planar to tetrahedral.

Intermediate Formation: A tetrahedral intermediate is formed.

Second Transition State: Another transition state is passed, leading to the cleavage of the C-O bond within the lactone ring.

Product Formation: The ring opens to form the final product.

Computational chemistry allows for the characterization of the energies of the reactants, products, intermediates, and, crucially, the transition states. This information is used to determine the activation energy (Ea) of the reaction, providing a quantitative measure of the reaction rate.

Analysis of Non-Covalent Interactions and Intermolecular Forces within the Molecular Architecture

Non-covalent interactions play a critical role in defining the conformational preferences and crystal packing of molecules like this compound. The twisted conformation, necessary to alleviate steric strain, also facilitates various intramolecular non-covalent interactions.

Key interactions likely present include:

C-H···π Interactions: The hydrogen atoms of one aromatic ring can interact favorably with the electron cloud of the other aromatic system. In the crystal structure of the analogous 3-(2-Methoxynaphthalen-1-yl)-2-benzofuran-1(3H)-one, such C-H···π interactions are observed to stabilize the crystal packing. mdpi.com

π-π Stacking: Although the intramolecular conformation is twisted, intermolecular interactions in the solid state could involve π-π stacking between the planar aromatic regions of adjacent molecules. These dispersion forces are often a dominant factor in the packing of aromatic compounds.

These subtle but significant forces are crucial for understanding the molecule's supramolecular chemistry and the properties of its solid-state form.

Natural Occurrence and Biosynthetic Investigations of 3 1 Naphthyl 2 Benzofuran 1 3h One Analogues

Isolation and Characterization of Natural Products Featuring the Core Structure

The discovery of natural products possessing the 3-(1-Naphthyl)-2-benzofuran-1(3H)-one skeleton is a relatively recent development, with the first examples being identified from actinobacteria. These microorganisms, particularly those from the genus Streptomyces, are renowned for their prolific production of a diverse array of secondary metabolites with complex structures and potent biological activities.

Pratenone A as a Representative Naturally Occurring this compound Polyketide

Pratenone A stands as the pioneering example of a naturally occurring this compound polyketide. nih.gov Its isolation from a marine-derived actinobacterium, Streptomyces pratensis strain KCB-132, marked a significant finding in the field. nih.gov Spectroscopic analysis was instrumental in elucidating its unique structure. nih.gov Interestingly, Pratenone A was isolated as a racemate, a mixture of two enantiomers. nih.govnih.gov The separation of these enantiomers was achieved using high-performance liquid chromatography (HPLC), and their absolute configurations were unequivocally determined through single-crystal X-ray diffraction and electronic circular dichroism calculations. nih.gov Alongside Pratenone A, three other new analogues were also isolated from the same bacterial strain. nih.gov

CompoundSource OrganismKey Characteristics
Pratenone AStreptomyces pratensis KCB-132First naturally occurring this compound polyketide; Isolated as a racemate. nih.govnih.gov

Elmonin and Other Related Isobenzofuran (B1246724) Derivatives from Natural Sources

Elmonin is another notable C-ring-cleaved, rearranged angucyclinone polyketide that shares a structural relationship with Pratenone A. nih.gov It has been independently isolated from different Streptomyces species, including Streptomyces sp. IFM11490, from which it was named elmonin, and Streptomyces sp. Lv20-195, where it was initially named oleaceran. nih.gov Elmonin features a spiro[isobenzofuran-1,20-naphtho[1,8b,c]furan] skeleton. nih.gov Similar to Pratenone A, the stereochemistry of naturally isolated elmonin has been a subject of investigation, with different research groups reporting opposite optical rotations, suggesting the possibility of isolating different enantiomers or the presence of impurities in the natural isolates. nih.gov

CompoundSource Organism(s)Structural Feature
ElmoninStreptomyces sp. IFM11490, Streptomyces sp. Lv20-195Spiro[isobenzofuran-1,20-naphtho[1,8b,c]furan] skeleton. nih.gov

Proposed Biosynthetic Pathways for Naphthyl-Benzofuranone Metabolites (e.g., from angucyclinone precursors)

The structural complexity of Pratenone A and its analogues suggests a fascinating biosynthetic origin. A proposed biogenetic pathway posits that these this compound derivatives arise from angucyclinone precursors. nih.gov Angucyclinones are a large family of polyketide antibiotics characterized by a tetracyclic benz[a]anthracene framework. The co-isolation of Pratenone A and its analogues with a known angucyclinone precursor from Streptomyces pratensis lends strong support to this hypothesis. nih.gov The proposed pathway likely involves a significant rearrangement and cleavage of the C-ring of the angucyclinone core to form the distinct naphthyl-benzofuranone scaffold. nih.gov This biosynthetic transformation represents a novel expansion of the chemical diversity generated from the angucyclinone pathway.

Chemodiversity and Ecological Significance of Natural Benzofuranone Analogues

The diversity of chemical structures produced by organisms, or chemodiversity, is a critical factor in their interactions with the environment and other organisms. While the specific ecological roles of Pratenone A and its direct analogues are still under investigation, the broader class of benzofuranone-containing natural products is known to exhibit a range of biological activities. The production of such a diverse array of secondary metabolites by Streptomyces is often linked to competitive advantages in their natural habitats, such as defense against other microorganisms or signaling functions. The structural variations observed among the Pratenone analogues, for instance, represent a clear example of microbial chemodiversity. This chemical variation can be crucial for adapting to different ecological niches and overcoming resistance mechanisms in competing organisms. Further research into the ecological context of these compounds will likely reveal their specific functions and the evolutionary pressures that have shaped their biosynthesis.

Biological Activity Studies and Structure Activity Relationships Sar of 3 1 Naphthyl 2 Benzofuran 1 3h One Derivatives

Investigation of Diverse Biological Activities in Academic Research Settings

The isobenzofuran-1(3H)-one core structure is a versatile scaffold that has been derivatized to explore a multitude of biological activities. mdpi.comrsc.org Research into these derivatives has uncovered promising antimicrobial, antitumor, and enzyme-inhibiting properties, among others.

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of the isobenzofuran-1(3H)-one scaffold have demonstrated notable antimicrobial properties. Studies have shown that introducing various substituents at the C-3 position can lead to compounds with significant activity against a range of bacterial and fungal pathogens. imjst.org

One study investigated a series of 3-substituted isobenzofuran-1(3H)-one derivatives for their in vitro antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and the fungus Candida albicans. The results indicated that all tested compounds exhibited antifungal activity against C. albicans. Furthermore, certain derivatives showed good antibacterial activity against both E. coli and S. aureus. Specifically, N-(3-phthalidyl) amines demonstrated a more potent inhibitory effect on S. aureus compared to E. coli and C. albicans at a concentration of 5 mg/ml. imjst.org

While specific studies focusing exclusively on 3-(1-Naphthyl)-2-benzofuran-1(3H)-one are limited, the broader class of naphthalene (B1677914) derivatives has been recognized for its antimicrobial potential. Naphthalene-based compounds have shown efficacy against a wide spectrum of human pathogens, suggesting that the naphthyl moiety itself can contribute significantly to the antimicrobial profile of a molecule. nih.govbohrium.com For instance, certain naphthalene derivatives have been found to be effective against both Gram-positive and Gram-negative bacteria. ekb.egjmchemsci.com

Compound ClassTested OrganismsObserved ActivityReference
3-Substituted Isobenzofuran-1(3H)-ones (N-(3-phthalidyl) amines)Staphylococcus aureus, Escherichia coli, Candida albicansGood activity against all tested strains, with more potent inhibition of S. aureus. imjst.org
Naphthalene DerivativesVarious Gram-positive and Gram-negative bacteriaEffective against a wide range of human pathogens. nih.govbohrium.comekb.eg

Antitumor/Anticancer Activity

The isobenzofuran-1(3H)-one skeleton is a key feature in several compounds exhibiting antiproliferative and cytotoxic effects against various cancer cell lines. mdpi.com Modifications at the C-3 position have been a focal point for developing novel anticancer agents.

A study on C-3 functionalized isobenzofuran-1(3H)-ones revealed their potential as antiproliferative agents against lymphoma (U937) and myeloid leukemia (K562) cell lines. Certain derivatives in this study demonstrated a strong inhibitory activity against K562 cells, with IC50 values even lower than the established anticancer drug, etoposide. mdpi.com This highlights the therapeutic potential of this class of compounds in oncology.

The naphthalene moiety itself is present in numerous molecules with recognized anticancer properties. nih.govlongdom.org For example, novel naphthalene diimide derivatives have been synthesized and shown to exert significant inhibitory effects on hepatoma cells (SMMC-7721 and Hep G2) while displaying lower toxicity towards normal hepatocytes. rsc.org Another study on naphthalene-substituted triazole spirodienones reported potent antiproliferative activity against several cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). nih.gov These findings suggest that the incorporation of a naphthyl group, as seen in this compound, could be a promising strategy for the development of new anticancer drugs.

Compound ClassCancer Cell Line(s)Key FindingsReference
C-3 Functionalized Isobenzofuran-1(3H)-onesK562 (myeloid leukemia), U937 (lymphoma)Strong inhibitory activity against K562 cells, with some derivatives being more potent than etoposide. mdpi.com
Naphthalene Diimide DerivativesSMMC-7721, Hep G2 (hepatoma)Significant inhibitory effects on hepatoma cells with lower toxicity to normal cells. rsc.org
Naphthalene-substituted Triazole SpirodienonesMDA-MB-231 (breast), HeLa (cervical), A549 (lung)Potent antiproliferative activity with IC50 values in the nanomolar to low micromolar range. nih.gov

Enzyme Inhibition and Receptor Modulation Research

Derivatives of 3-arylbenzofuranone have been investigated as potential agents for neurodegenerative disorders like Alzheimer's disease. These compounds have been shown to exhibit selective acetylcholinesterase inhibitory activity. nih.gov One particular study synthesized a series of 3-arylbenzofuranone derivatives and evaluated their potential to inhibit cholinesterase and monoamine oxidase, both of which are implicated in the pathology of Alzheimer's disease. The results indicated that these compounds possess good antioxidant activity and are selective acetylcholinesterase inhibitors. nih.gov

While direct studies on this compound as an enzyme inhibitor are not widely available, the broader class of isobenzofuran-1(3H)-ones has been identified as inhibitors of various enzymes. For example, certain derivatives have been found to inhibit the function of perforin, a pore-forming protein. researchgate.net

Other Investigated Bioactivities (e.g., Anti-inflammatory, Antiviral, Antioxidant, DNA cleavage)

The versatile isobenzofuran-1(3H)-one scaffold has been explored for a range of other biological activities. The inherent chemical structure of these compounds makes them candidates for antioxidant activity. A study on (Z)-3-benzylideneisobenzofuran-1(3H)-ones demonstrated their potential as highly potent antioxidants, with some derivatives showing significantly greater activity than the standard antioxidant, ascorbic acid. nih.gov

In the context of other bioactivities, the broader class of benzofuran (B130515) derivatives has shown a wide range of therapeutic potential, including anti-inflammatory, antiviral, and DNA cleavage activities. nih.gov The naphthalene ring, a key component of the title compound, is also found in molecules with anti-inflammatory and antioxidant properties. nih.gov

Structure-Activity Relationship (SAR) Analysis and Design Principles

The biological activity of 3-substituted isobenzofuran-1(3H)-one derivatives is highly dependent on the nature and position of the substituents on both the benzofuranone core and the substituent at the 3-position.

Impact of Naphthyl Substituent Modifications on Observed Bioactivity

While specific and detailed structure-activity relationship (SAR) studies on a series of this compound derivatives with systematic modifications on the naphthyl ring are not extensively documented in the available literature, general principles can be inferred from studies on related naphthalene derivatives.

Research on various naphthalene-containing compounds has shown that the nature and position of substituents on the naphthalene ring can significantly influence their biological activity. For instance, in a study of naphthalene derivatives, it was found that parameters such as hydrogen acceptance, hydrophobicity, and electronic properties of the substituents played a crucial role in their biological response. nih.gov The lipophilicity of the molecule, which can be altered by substituents on the naphthyl ring, is often a key determinant of antimicrobial activity.

In the context of anticancer activity, studies on other classes of naphthalene derivatives have revealed that the introduction of different aromatic rings and substituents can lead to significant variations in their cytotoxic effects. nih.gov For example, in a series of naphthalene-substituted triazole spirodienones, the type of aromatic ring at a specific position was found to have a significant impact on the anticancer activity. nih.gov Similarly, for asymmetric naphthalene diimide derivatives, the substituent groups were found to be vital for improving the potency and selectivity of the compounds as anticancer agents. rsc.org

Although direct evidence for this compound is lacking, it can be hypothesized that introducing electron-donating or electron-withdrawing groups onto the naphthyl ring would modulate the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological targets. Further research involving the synthesis and biological evaluation of a library of 3-(substituted-naphthyl)-2-benzofuran-1(3H)-one derivatives is necessary to establish a clear and detailed SAR for this specific class of compounds.

Research on this compound Remains Elusive

Despite a thorough review of scientific literature, specific studies detailing the biological activity, structure-activity relationships (SAR), and molecular docking of this compound are not publicly available. Consequently, an in-depth article based on the requested outline cannot be generated at this time.

While the broader class of benzofuranones and isobenzofuranones has been the subject of extensive research, yielding compounds with a wide array of biological activities including anticancer, antioxidant, and anti-inflammatory properties, information on the specific derivative featuring a naphthyl group at the 3-position of the benzofuranone core is conspicuously absent from the reviewed literature. nih.govnih.govrsc.orgnih.gov

The benzofuran scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active natural products and synthetic compounds. rsc.orgnih.gov Modifications to this core, including substitutions at various positions, have been shown to significantly influence the biological profiles of the resulting derivatives. nih.gov For instance, studies on other benzofuranone derivatives have highlighted the importance of the substituent at the 3-position in determining their biological effects. imjst.org

Furthermore, research into related compounds has explored the impact of different aromatic and heterocyclic groups on the benzofuranone core. These studies often include detailed SAR analyses, investigating how factors like electronic properties and steric bulk of the substituents alter the compound's activity. nih.gov Molecular docking simulations are also frequently employed to understand the interactions between these molecules and their biological targets at a molecular level, providing insights into their mechanism of action. nih.govorientjchem.org

However, without specific research on this compound, any discussion on its biological activity, the influence of substitutions on its core, its stereochemical properties, or its potential molecular targets would be purely speculative. The unique steric and electronic properties of the naphthyl group would undoubtedly play a significant role in the molecule's biological profile, but the nature and extent of this influence remain to be investigated.

The absence of dedicated research on this particular compound underscores a potential area for future investigation within the field of medicinal chemistry. The synthesis and biological evaluation of this compound and its analogs could lead to the discovery of novel therapeutic agents.

Future Research Directions and Emerging Areas for 3 1 Naphthyl 2 Benzofuran 1 3h One Research

Development of Novel and Sustainable Synthetic Methodologies for Complex Derivatives

The synthesis of benzofuran-1(3H)-ones and their derivatives is an area of continuous innovation. Future research will likely focus on creating more intricate and functionally diverse analogs of 3-(1-Naphthyl)-2-benzofuran-1(3H)-one. A significant push is expected towards the development of sustainable synthetic strategies that are both environmentally friendly and efficient. This includes the use of catalyst-free reactions, which have already shown promise in the synthesis of various benzofuran (B130515) derivatives. For instance, catalyst-free methods involving successive reactions of hydroxyl-substituted aryl alkynes and sulfur ylides have been reported for the synthesis of the benzofuran core. nih.gov Another avenue is the exploration of base-catalyzed methods, such as the use of triethylamine (B128534) in the Rap–Stoermer reaction to obtain benzofuran derivatives. nih.gov

The demand for greener chemical processes will also drive research into palladium- and copper-based catalytic systems that operate under milder conditions and with lower catalyst loadings. nih.govresearchgate.net For example, palladium-catalyzed carbonylative double cyclization has been used to synthesize furo[3,4-b]benzofuran-1(3H)-ones. researchgate.net The development of reusable catalysts, such as those immobilized on supports like graphene oxide, represents a significant step towards sustainable synthesis. researchgate.net

Comprehensive Elucidation of Complex Reaction Mechanisms and Catalytic Cycles

A deeper understanding of the reaction mechanisms and catalytic cycles involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones. Future investigations will likely employ a combination of experimental techniques and computational modeling to unravel the intricate steps of these reactions.

For instance, in palladium-catalyzed reactions, understanding the dual role of the catalyst—acting both as a carbene generator and a Lewis acid—is key to controlling the reaction outcome. mdpi.com Similarly, elucidating the mechanism of tandem cyclization reactions, such as those mediated by 4-dimethylaminopyridine (B28879) (DMAP), will enable the synthesis of complex spirocyclic derivatives. mdpi.com Detailed mechanistic studies will shed light on the formation of key intermediates, transition states, and the factors that govern regioselectivity and stereoselectivity.

Advanced Stereochemical Control in Synthesis and Derivatization for Enhanced Selectivity

The stereochemistry of this compound and its derivatives is a critical aspect, as different stereoisomers can exhibit distinct biological activities. Future research will undoubtedly focus on developing highly stereoselective synthetic methods to access enantiomerically pure compounds.

The use of chiral catalysts, such as cinchona alkaloid-derived squaramides, has already demonstrated potential in achieving asymmetric induction in the synthesis of related benzofuran derivatives. mdpi.com However, achieving high enantiomeric excess (ee) remains a challenge. mdpi.com Future efforts will likely involve the design of novel chiral ligands and organocatalysts to improve stereocontrol. Furthermore, the development of stereoselective derivatization reactions will be essential for creating libraries of stereochemically defined compounds for biological screening.

Integrated Computational and Experimental Approaches for Deeper Structure-Function Relationships

The synergy between computational chemistry and experimental work is becoming increasingly important in modern chemical research. For this compound, this integrated approach will be instrumental in understanding the relationship between its three-dimensional structure and its chemical reactivity and biological function.

Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, predict spectroscopic properties, and rationalize observed selectivities. This theoretical insight can guide the design of new experiments and the development of more efficient synthetic strategies. By combining computational predictions with experimental validation, researchers can gain a much deeper understanding of the factors that govern the behavior of this complex molecule.

Exploration of New Chemical Transformations and Applications as Versatile Synthetic Building Blocks

The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecules. Future research will explore new chemical transformations that can further diversify its chemical space. This includes the development of novel C-H activation and functionalization reactions to selectively modify the naphthyl and benzofuran rings.

Moreover, the application of this compound as a precursor for the synthesis of other heterocyclic systems and natural product analogs is a promising area of investigation. For example, palladium-catalyzed Tsuji-Trost-type reactions of benzofuran-2-ylmethyl acetates with various nucleophiles have been shown to be a versatile tool for preparing 2-substituted benzofurans. unicatt.it The exploration of similar transformations starting from this compound could lead to the discovery of novel compounds with interesting properties.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for determining the crystal structure of 3-(1-Naphthyl)-2-benzofuran-1(3H)-one and its derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX suite (SHELXS for structure solution and SHELXL for refinement) to process diffraction data . For visualization, employ ORTEP-3 to generate anisotropic displacement ellipsoid diagrams . Data validation should follow CIF submission guidelines, as exemplified by deposited structures in the Cambridge Crystallographic Data Centre (CCDC) .

Q. How can researchers synthesize this compound with high regioselectivity?

  • Methodological Answer : A common approach involves cyclization of 2-benzoylbenzoic acid derivatives using zinc dust reduction . Optimize reaction conditions (e.g., reflux in ethanol with piperidine as a catalyst) to minimize side products, as demonstrated in analogous benzofuranone syntheses . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. What spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer : Combine 1^1H/13^{13}C NMR to confirm substituent positions and stereochemistry, referencing coupling constants and NOE effects . High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carbonyl (C=O) and aromatic stretching vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for 3-arylbenzofuranone derivatives?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. Use the WinGX suite for data reprocessing and SHELXL’s TWIN/BASF commands for refinement . Cross-validate with Hirshfeld surface analysis to identify weak interactions (e.g., C–H⋯π) that might distort geometry .

Q. What strategies address low reproducibility in synthetic yields of this compound?

  • Methodological Answer : Systematic reaction parameter screening (temperature, solvent polarity, catalyst loading) is essential . For example, switching from ethanol to ethyl methyl ketone improved yields in analogous syntheses by enhancing reactant solubility . Monitor intermediates via TLC or in situ Raman spectroscopy to identify bottlenecks .

Q. How do intermolecular interactions influence the solid-state packing of this compound?

  • Methodological Answer : Graph set analysis (Etter’s rules) reveals hydrogen-bonding motifs (e.g., N–H⋯O, C–H⋯O) that stabilize crystal lattices . For π-π stacking, calculate centroid distances (<4.0 Å) and dihedral angles using Mercury or PLATON . Example: In 3-(3,4-dimethylanilino) derivatives, π-π interactions and C–H⋯π bonds create edge-fused sheets .

Q. How can computational methods complement experimental data for predicting physicochemical properties of this compound?

  • Methodological Answer : Density functional theory (DFT) calculates logP (lipophilicity) and dipole moments, which correlate with experimental HPLC retention times and solubility . For crystal structure prediction (CSP), use force fields like COMPASS III to simulate packing motifs, but validate against SC-XRD data .

Methodological Notes

  • Crystallography : Always cross-check SHELXL refinement parameters (R-factor, wR2) with EnCIF validation to ensure IUCr compliance .
  • Synthesis : Scale-up requires solvent recovery systems and flow chemistry adaptations to maintain efficiency .
  • Data Analysis : For conflicting NMR signals (e.g., diastereotopic protons), employ 2D techniques (COSY, NOESY) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.